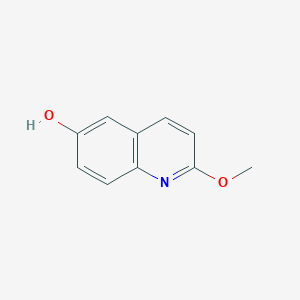
2-METHOXYQUINOLIN-6-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHOXYQUINOLIN-6-OL is a heterocyclic aromatic compound with the molecular formula C10H9NO2 It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 6th position and a methoxy group at the 2nd position on the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHOXYQUINOLIN-6-OL can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with aldehydes in the presence of acidic or basic catalysts. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives, including this compound . This reaction typically involves the condensation of aniline with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the hydroxyl and methoxy groups.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been utilized to achieve high yields and selectivity . Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, have been explored to enhance the sustainability of the synthesis process .
化学反应分析
Types of Reactions: 2-METHOXYQUINOLIN-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
2-METHOXYQUINOLIN-6-OL has found applications in several scientific research areas:
作用机制
The mechanism of action of 2-METHOXYQUINOLIN-6-OL involves its interaction with various molecular targets and pathways. In biological systems, it can chelate metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative stress can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells . Additionally, the compound’s ability to interact with enzymes and receptors contributes to its diverse biological activities.
相似化合物的比较
6-Hydroxy-2-methylquinoline: Similar structure but with a methyl group instead of a methoxy group.
6-Methoxyquinoline: Lacks the hydroxyl group at the 6th position.
2-Methyl-6-quinolinol: Similar to 6-Hydroxy-2-methylquinoline but with a hydroxyl group at the 6th position.
Uniqueness: 2-METHOXYQUINOLIN-6-OL is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and material science.
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
2-methoxyquinolin-6-ol |
InChI |
InChI=1S/C10H9NO2/c1-13-10-5-2-7-6-8(12)3-4-9(7)11-10/h2-6,12H,1H3 |
InChI 键 |
HNLXDDVEGXVWFW-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


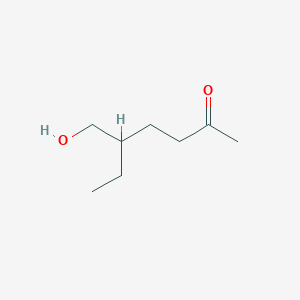
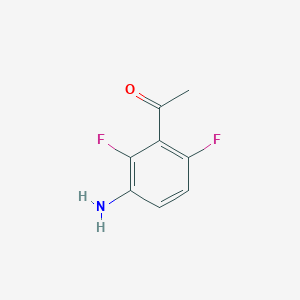
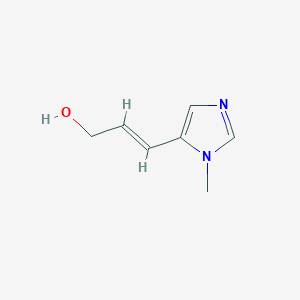

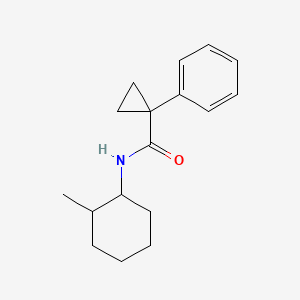
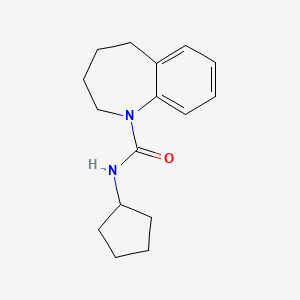
![1,4-Diazabicyclo[5.2.0]nonane](/img/structure/B1502626.png)
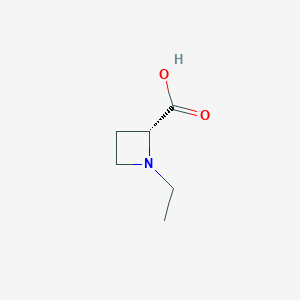
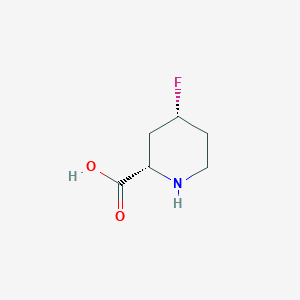
![[((2R,5R)-5-methylmorpholin-2-yl)methyl]dimethylamine](/img/structure/B1502644.png)
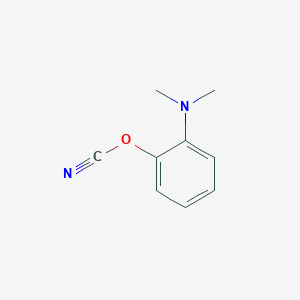

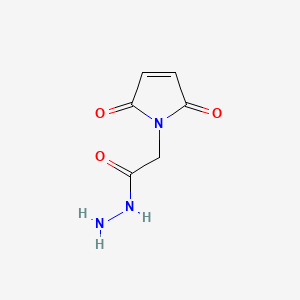
![4-[(2-Aminoethyl)amino]-2-hydroxybenzoic acid](/img/structure/B1502653.png)
